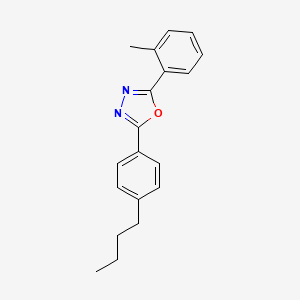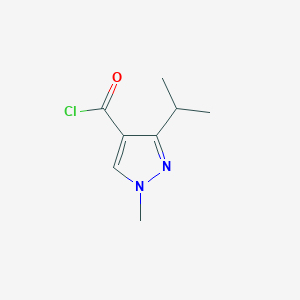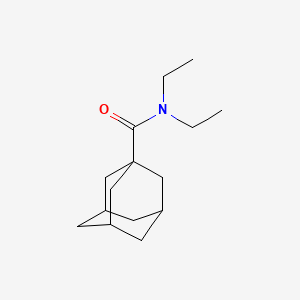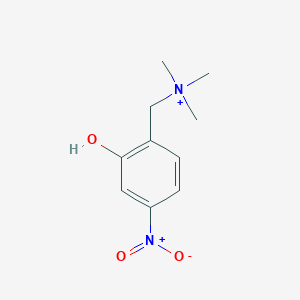
2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-butylbenzohydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, alkylating agents (R-X) in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives such as:
- 2-Phenyl-5-(2-methylphenyl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- 2-(4-Butylphenyl)-5-phenyl-1,3,4-oxadiazole
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications
Propriétés
Formule moléculaire |
C19H20N2O |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-(4-butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H20N2O/c1-3-4-8-15-10-12-16(13-11-15)18-20-21-19(22-18)17-9-6-5-7-14(17)2/h5-7,9-13H,3-4,8H2,1-2H3 |
Clé InChI |
ZCTPYWQVFGMKIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)

![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
